molecular formula C28H38Cl6NNiS4 B1458667 Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate CAS No. 87314-12-3

Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate

Cat. No. B1458667
CAS RN: 87314-12-3
M. Wt: 788.3 g/mol
InChI Key: WIBIOFAUOGMVAE-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is a chemical compound with the molecular formula C28H38Cl6NNiS4 . It is also known by its Chinese name 四丁铵双 (3,4,6-三氯-1,2-苯二硫醇基)镍酸盐 .


Molecular Structure Analysis

The molecular structure of Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate is complex, with a molecular weight of 788.3 g/mol . The compound is made up of several component compounds, including 3,4,6-Trichlorobenzene-1,2-dithiol, Tetrabutylammonium, and Nickel .


Physical And Chemical Properties Analysis

Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate has a molecular weight of 788.3 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 12 rotatable bonds . The exact mass is 785.934218 g/mol and the monoisotopic mass is 783.937168 g/mol . The topological polar surface area is 4 Ų and it has 40 heavy atoms .

Scientific Research Applications

  • Optical and Electronic Properties : The compound's derivatives exhibit unique optical and electronic properties. For instance, thiophene-extended nickel thiazoledithiolene, a related compound, demonstrates stabilized frontier orbitals and low-energy near-infrared absorption, highlighting its potential in electronic applications (Uzelac & Rasmussen, 2017).

  • Phase Transition and Magnetic Properties : Some derivatives undergo phase transitions with interesting magnetic properties. For example, (NBu4)Ni(mnt)2 exhibits a phase transition that affects its magnetic moment and behavior, indicating its potential in magnetic materials research (Willett et al., 2005).

  • Precursor for Heterocycles : The compound serves as a precursor for mixed sulfur/selenium heterocycles, important in the synthesis of various organic compounds (Nigrey, 1986).

  • Crystal Structure Analysis : Studies have detailed the crystal structure of similar complexes, providing insights into their molecular geometry and potential applications in crystallography and materials science (Mulder et al., 2002).

  • Conductivity and Ferromagnetic Properties : Certain polymeric nickel complexes derived from this compound exhibit unique electrical conductivity and ferromagnetic properties, making them of interest in the field of conductive materials and magnetic studies (Fanghänel et al., 1997).

  • Catalytic Efficiency in Hydrogen Production : Nickel complexes derived from the compound have shown catalytic activity in hydrogen production, highlighting their potential in renewable energy research (Liu et al., 2017).

  • Gas Sensor Applications : The compound has been explored for its potential in thin film gas sensor applications, demonstrating the versatility of its derivatives in sensor technology (Bates et al., 1997).

properties

IUPAC Name

nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIOFAUOGMVAE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl6NNiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate

CAS RN

87314-12-3
Record name Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Reactant of Route 3
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Reactant of Route 4
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Reactant of Route 5
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
Reactant of Route 6
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.